molecular formula C17H13NO3 B12504734 6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one

6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one

Cat. No.: B12504734
M. Wt: 279.29 g/mol
InChI Key: PGYWTYJTVBWCLE-UHFFFAOYSA-N
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Description

6-methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one is a synthetic quinolin-4-one derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the quinolin-4-one scaffold are recognized for their diverse biological activities and are frequently investigated as core structures in drug discovery . Research into structurally similar quinoline compounds has demonstrated potential in anticancer applications, with some analogs shown to trigger apoptosis in human leukemia cells through the induction of oxidative stress and upregulation of the p38 MAPK signaling pathway . Furthermore, the quinoline core is a privileged structure in the development of enzyme inhibitors, with some derivatives acting as potent triple angiokinase inhibitors for cancer therapy . The specific 3-(phenylcarbonyl) substitution on this molecule suggests it may be a valuable intermediate or candidate for exploring these and other biological mechanisms. As with many specialized research compounds, its physicochemical properties, such as lipophilicity, can be tuned through substitution to influence cell permeability and other key parameters for bioactivity . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-benzoyl-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C17H13NO3/c1-21-12-7-8-15-13(9-12)17(20)14(10-18-15)16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,20)

InChI Key

PGYWTYJTVBWCLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multicomponent One-Pot Synthesis

Three-Component Domino Reaction

This method, detailed in ACS Omega (2018) and ACS Omega (2019), involves a domino process combining benzoylacetic acid ethyl ester , triethyl orthoformate , and 3-methoxyaniline under solvent-free conditions at 130°C, followed by cyclization in diphenyl ether.

Procedure:
  • Reagents :
    • Benzoylacetic acid ethyl ester (2.0 mmol)
    • Triethyl orthoformate (2.25 mmol)
    • 3-Methoxyaniline (2.0 mmol)
  • Conditions :
    • Heated at 130°C for 24 hours in a sealed tube.
    • Cyclization via reflux in diphenyl ether (0.75 hours).
  • Workup :
    • Crude product washed with petroleum ether (PE), ethyl acetate (EtOAc), and methanol (MeOH).
  • Yield : 47%.
Characterization Data:
  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 12.47 (s, 1H, NH), 8.36 (s, 1H, H-5), 8.16 (dd, $$ J = 1.3 $$ Hz, 1H, H-8), 7.76–7.72 (m, 3H, Ar-H), 7.68 (d, $$ J = 7.1 $$ Hz, 1H, H-2), 7.60–7.56 (m, 1H, H-7), 7.48–7.41 (m, 3H, Ar-H).
  • HRMS (ESI-TOF) : $$ m/z $$ calcd. for $$ C{16}H{12}NO_3^+ $$ 250.0863, found 250.0862.

Modified Gould-Jacobs Cyclization

The Gould-Jacobs reaction, adapted for introducing the benzoyl group, employs 3-methoxyaniline and ethyl benzoylacetate under thermal cyclization conditions.

Procedure:
  • Reagents :
    • Ethyl benzoylacetate (1.0 mmol)
    • 3-Methoxyaniline (1.2 mmol)
    • $$ p $$-Toluenesulfonic acid (1.59 mmol) in benzene (65 mL)
  • Conditions :
    • Reflux with a Dean–Stark trap (6 hours).
    • Cyclization in DOWTHERM A at 250°C (20 minutes).
  • Workup :
    • Trituration with ethyl acetate and filtration.
  • Yield : 60% (analogous structures).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling (Post-Cyclization Functionalization)

Friedel-Crafts Acylation

Direct Acylation of Quinolinone Core

Though less common, Friedel-Crafts acylation introduces the benzoyl group post-cyclization. This method requires 6-methoxyquinolin-4(1H)-one and benzoyl chloride under Lewis acid catalysis.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Multicomponent One-Pot 47% Single-step, regioselective Moderate yield, high-temperature reflux
Gould-Jacobs Cyclization 60% Scalable, established protocol Requires toxic solvents (e.g., DOWTHERM)
Suzuki-Miyaura Coupling ~60% Versatile for diverse aryl groups Requires pre-functionalized intermediates
Friedel-Crafts Acylation ≤40% Direct acylation Low yield, side reactions

Characterization and Validation

Spectroscopic Data Consistency

  • IR Spectroscopy : Strong absorption at 1644 cm$$^{-1}$$ (C=O), 1554 cm$$^{-1}$$ (C=N).
  • $$ ^{13}C $$ NMR : δ 194.8 (benzoyl C=O), 174.9 (quinolinone C=O), 143.7–119.3 (aromatic carbons).

Purity Assessment

  • HPLC : >95% purity reported for analogous compounds.
  • Melting Point : 260–262°C (decomposition observed).

Challenges and Optimization Opportunities

  • Yield Improvement : Microwave-assisted synthesis or catalyst screening (e.g., Bi(OTf)$$_3$$) may enhance efficiency.
  • Solvent Systems : Replacing diphenyl ether with biodegradable alternatives (e.g., PEG-400) could improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinolin-4-one core can be reduced to form a hydroxyl group.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6-methoxyquinolin-4(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The benzoyl and methoxy groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of 6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one with Analogues

Compound Name Position 3 Substituent Position 6 Substituent Ketone Position Key Features
Target Compound Phenylcarbonyl Methoxy 4(1H)-one Electron-withdrawing benzoyl group; potential H-bonding via ketone .
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one (4B) Phenyl Methoxy 2(1H)-one Hydroxy at position 4; increased acidity and H-bonding capacity .
6,8-Dibromo-3-phenylquinolin-4(1H)-one (3a) Phenyl Bromine 4(1H)-one Bromine atoms enhance lipophilicity and steric bulk .
6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one 1,2,4-Triazole Fluorine 4(1H)-one Triazole introduces nitrogen-rich pharmacophore; fluorine improves bioavailability .
6-Ethoxy-3-(4-fluorobenzoyl)quinolin-4(1H)-one 4-Fluorobenzoyl Ethoxy 4(1H)-one Fluorine increases electronegativity; ethoxy enhances metabolic stability .

Key Observations :

Ketone Position : Compounds with 4(1H)-one (e.g., target, 3a) versus 2(1H)-one (e.g., 4B) exhibit distinct electronic environments. The 4(1H)-one configuration facilitates resonance stabilization and H-bonding with biological targets .

Substituent Effects: Phenylcarbonyl vs. Methoxy vs. Halogens: Methoxy at position 6 offers moderate lipophilicity, whereas bromine (3a) or fluorine (18) substituents increase molecular weight and polarity, affecting pharmacokinetics . Triazole vs. Benzoyl: Triazole-containing derivatives (18) introduce nitrogen atoms for enhanced hydrogen bonding, contrasting with the planar benzoyl group in the target .

Key Findings :

  • Anticancer Potential: Fluorinated derivatives (e.g., HMNE3) show nanomolar IC50 values due to dual enzyme inhibition . The target compound’s phenylcarbonyl group may similarly target kinases or Topoisomerase II.
  • Cytotoxicity: Hydrogen bond donors (e.g., triazole in 18) correlate with enhanced cytotoxicity, suggesting the target’s benzoyl group could be optimized for similar effects .
  • Antimicrobial Activity : Hydroxy and halogen substituents (e.g., 3a, 17) improve antimicrobial efficacy by disrupting bacterial membranes or enzymes .

Biological Activity

6-Methoxy-3-(phenylcarbonyl)quinolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H13N1O3C_{16}H_{13}N_{1}O_{3}, with a molecular weight of approximately 281.28 g/mol. The compound features a quinoline core, which is known for its pharmacological properties, and the methoxy and phenylcarbonyl substituents enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM)
COLO205 (Colorectal)0.32
H460 (Lung)0.89
Hep3B (Liver)Not reported
A498 (Kidney)Not reported

The compound's mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies for quinoline derivatives have revealed that modifications at specific positions can significantly influence biological activity. The introduction of methoxy groups at positions 5, 6, or 7 on the quinoline ring has been associated with enhanced anticancer properties. For example, compounds with multiple methoxy groups demonstrated improved IC50 values compared to their non-methoxylated counterparts .

Pharmacokinetics and Toxicity

In addition to its anticancer effects, the pharmacokinetic properties of this compound have been assessed through in silico models. These studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, suggesting that the compound may be a viable candidate for further development as an anticancer agent .

However, some risks were identified regarding potential drug-drug interactions and mutagenicity based on Ames test results. Structural modifications could mitigate these risks while retaining anticancer efficacy .

Case Studies

A case study involving the synthesis and testing of various quinoline derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of substituent positioning on the quinoline core in determining biological activity .

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